REACTION_CXSMILES
|
[N+](C1C=CC(N)=C(C(F)(F)F)C=1)([O-])=O.[N+:15]([C:18]1[CH:24]=[CH:23][C:21](N)=[CH:20][C:19]=1[C:25]([F:28])([F:27])[F:26])([O-:17])=[O:16]>>[F:26][C:25]([F:27])([F:28])[C:19]1[CH:20]=[CH:21][CH:23]=[CH:24][C:18]=1[N+:15]([O-:17])=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(N)C=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)[N+](=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |